Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate
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Overview
Description
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate typically involves the bromination of 5,6-dimethyl-2-pyrazinecarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the pyrazine ring. The bromine atom can participate in substitution and coupling reactions, while the pyrazine ring can engage in various aromatic interactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: This compound has an amino group instead of a bromine atom and is used in similar applications such as organic synthesis and medicinal chemistry.
Methyl 5-methylpyrazine-2-carboxylate: This compound has a methyl group instead of a bromine atom and is used as an intermediate in the synthesis of other pyrazine derivatives.
Uniqueness
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution and coupling reactions
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 3-bromo-5,6-dimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)11-7(9)6(10-4)8(12)13-3/h1-3H3 |
InChI Key |
ZUGGACDOZAXVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)OC)Br)C |
Origin of Product |
United States |
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